molecular formula C10H11BrO3 B13927725 Methyl 5-bromo-3-methoxy-2-methylbenzoate

Methyl 5-bromo-3-methoxy-2-methylbenzoate

Cat. No.: B13927725
M. Wt: 259.10 g/mol
InChI Key: TURXWTGGHMXNIQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-methoxy-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-methoxy-2-methylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 3-methoxy-2-methylbenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-methoxy-2-methylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxyl derivatives, while oxidation with KMnO4 can produce carboxylic acids.

Scientific Research Applications

Methyl 5-bromo-3-methoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-methoxy-2-methylbenzoate involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-methoxy-5-methylbenzoate
  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 4-bromo-3-methoxybenzoate

Uniqueness

Methyl 5-bromo-3-methoxy-2-methylbenzoate is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 5-bromo-3-methoxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-8(10(12)14-3)4-7(11)5-9(6)13-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURXWTGGHMXNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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